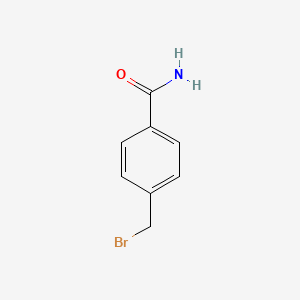

4-(Bromomethyl)benzamide

Übersicht

Beschreibung

4-(Bromomethyl)benzamide, also known as 4-bromo-N-methylbenzamide, is a chemical compound belonging to the class of amides. It is a white powder that is soluble in polar solvents such as methanol and is insoluble in non-polar solvents such as benzene. This compound is a versatile compound that has a wide range of applications in the fields of medicinal chemistry, material science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Novel Compounds

4-(Bromomethyl)benzamide derivatives are integral in the synthesis of various novel compounds with potential biological activities. For instance, its derivatives have been used in synthesizing non-peptide CCR5 antagonists, which are significant in HIV-1 infection prevention research (Cheng De-ju, 2014). Similarly, another study used this compound in synthesizing a novel CCR5 antagonist, indicating its utility in creating therapeutic agents against specific targets (H. Bi, 2014).

Antimicrobial and Antifungal Activity

Compounds synthesized using this compound have shown significant antimicrobial and antifungal activities. A study highlighted the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which demonstrated notable antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).

Metal Complex Synthesis

The compound plays a role in synthesizing metal complexes. A study on 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives and their Ni(II) and Cu(II) complexes illustrates this application, contributing to in-depth knowledge in coordination chemistry and potential applications in material science (G. Binzet, N. Külcü, U. Flörke, H. Arslan, 2009).

Electrochemical Synthesis Methods

This compound derivatives have been synthesized using palladium-catalyzed electrochemical methods, offering alternative approaches in organic synthesis, particularly in the synthesis of aryl bromides (Qi-Liang Yang et al., 2019).

Antipsychotic Agent Synthesis

In medicinal chemistry, derivatives of this compound have been explored in synthesizing potential antipsychotic agents. This is exemplified by a study on the synthesis and evaluation of antidopaminergic properties of certain benzamide derivatives, underlining the compound's role in developing new therapeutics for mental health disorders (T. Högberg et al., 1990).

Tyrosine Kinase Inhibitors for Cancer Therapy

This compound is involved in synthesizing novel compounds with potential as tyrosine kinase inhibitors, a crucial target in cancer therapy. One study focused on synthesizing and evaluating new compounds containing the 4-(aminomethyl)benzamide fragment, demonstrating significant anticancer activities (E. Kalinichenko et al., 2019).

Ebola and Marburg Virus Infections Treatment

Research into the treatment of Ebola and Marburg virus infections has also involved this compound derivatives. A study discovered a new series of small molecule inhibitors based on 4-(aminomethyl)benzamide for Ebola virus entry, showcasing its potential in antiviral drug development (I. Gaisina et al., 2020).

Carbonic Anhydrase Inhibitors

The compound has been used in creating inhibitors of the enzyme carbonic anhydrase, relevant in various physiological processes and potential therapeutic targets (M. Abdoli et al., 2018).

Tuberculosis Treatment

In the context of infectious diseases, derivatives of this compound have been synthesized as potential anti-tubercular agents, indicating its scope in addressing global health challenges like tuberculosis (Urja D. Nimbalkar et al., 2018).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The synthesis of benzamide derivatives, including 4-(Bromomethyl)benzamide, is an area of active research . The development of green, rapid, mild, and highly efficient pathways for the preparation of these compounds is of considerable importance . These compounds are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents .

Wirkmechanismus

Mode of Action

It’s known that bromomethyl groups can participate in various chemical reactions, such as free radical reactions . In these reactions, the bromomethyl group can be replaced by a nucleophile, leading to the formation of a new bond . This could potentially alter the function of the target molecule, but the exact changes would depend on the specific target and the nature of the nucleophile.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)benzamide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

Biochemische Analyse

Biochemical Properties

4-(Bromomethyl)benzamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution at the benzylic position. This compound can interact with enzymes and proteins through its bromomethyl group, which can undergo nucleophilic attack by amino acid residues in the active sites of enzymes. For example, it can form covalent bonds with cysteine residues, leading to enzyme inhibition or modification . Additionally, this compound can participate in π–π stacking interactions with aromatic amino acids, influencing protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent attachment or non-covalent interactions. For instance, it can inhibit the activity of enzymes involved in cell division, such as the cell division protein FtsZ, thereby affecting bacterial cell division . In mammalian cells, this compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . This compound can also engage in non-covalent interactions, such as hydrogen bonding and π–π stacking, which can stabilize or destabilize protein structures . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light or higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, thereby altering metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This distribution is influenced by the compound’s affinity for binding proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments, enhancing its specificity and efficacy .

Eigenschaften

IUPAC Name |

4-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXODOFITUJNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342757 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58914-40-2 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.